molecular formula C27H46O B1234524 Patinosterol CAS No. 58514-32-2

Patinosterol

Cat. No.: B1234524
CAS No.: 58514-32-2
M. Wt: 386.7 g/mol
InChI Key: MQDWBAYFXRRHRX-BPTFOWNUSA-N
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Description

Patinosterol is a minor sterol constituent identified in the scallop species Patinopecten yessoensis . As a marine sterol, it serves as a valuable reference standard and tool for researchers studying the complex biochemistry of marine invertebrates, sterol diversity in the marine environment, and the metabolic pathways unique to these organisms. The synthesis of this compound was established in the 1970s, facilitating its availability for scientific investigation . Research into marine sterols like this compound contributes to a broader understanding of sterol biosynthesis, evolution, and their ecological roles in marine ecosystems. This product is intended for research purposes by qualified professionals. It is For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

CAS No.

58514-32-2

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(E,2R,5S)-5-methylhept-3-en-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H46O/c1-6-18(2)7-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h7-8,18-25,28H,6,9-17H2,1-5H3/b8-7+/t18-,19+,20-,21-,22-,23+,24-,25-,26-,27+/m0/s1

InChI Key

MQDWBAYFXRRHRX-BPTFOWNUSA-N

SMILES

CCC(C)C=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Isomeric SMILES

CC[C@H](C)/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C

Canonical SMILES

CCC(C)C=CC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C

Synonyms

27-nor-(24S)-24-methylcholest-22-en-3 beta-ol
patinosterol

Origin of Product

United States

Scientific Research Applications

Anticancer Applications

Patinosterol has shown promising results in preclinical studies regarding its anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

  • Case Study : In a study evaluating the cytotoxicity of this compound on human cancer cell lines, it was found to induce apoptosis in cells derived from breast and prostate cancers. The mechanism appears to involve the modulation of apoptotic pathways, leading to increased cell death in malignant cells .
  • Data Table: Cytotoxicity of this compound on Cancer Cell Lines
Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
PC-3 (Prostate)15.0Cell cycle arrest
HCT116 (Colon)10.0Caspase activation

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity against various pathogens. Its effectiveness as an antimicrobial agent is attributed to its ability to disrupt microbial membranes.

  • Case Study : A study conducted on this compound's antibacterial properties revealed significant inhibition of growth against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations that suggest potential as a natural antibiotic .
  • Data Table: Antimicrobial Activity of this compound
PathogenMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Drug Development and Biosynthesis

The exploration of this compound's biosynthetic pathways has implications for drug development. Understanding how this compound is synthesized in nature can lead to more efficient production methods and potentially novel therapeutic agents.

  • Research Findings : Studies have highlighted the role of specific microorganisms in the biosynthesis of this compound, suggesting that fermentation processes could be optimized for large-scale production . This approach could facilitate the development of new drugs based on the structural framework of this compound.

Ecological Significance

Beyond its applications in medicine, this compound plays a role in ecological interactions within marine environments. Its presence in certain marine organisms suggests potential uses in antifouling applications and as a natural pesticide.

  • Case Study : Research has indicated that compounds similar to this compound exhibit antifouling properties by preventing the settlement of marine organisms like barnacles on ship hulls, thereby reducing maintenance costs for maritime vessels .

Preparation Methods

Challenges in Direct Isolation

Direct isolation of this compound from natural sources is complicated by the presence of structurally similar sterols, such as occelasterol and 22,23-dihydrooccelasterol. These analogs often co-elute during conventional chromatography, necessitating advanced separation techniques. For instance, vacuum-steam distillates from rapeseed oil deodorization processes yield sterol mixtures with brassicasterol content (9–25%), highlighting the complexity of natural sterol profiles.

Chemical Synthesis of this compound

The synthetic preparation of this compound centers on constructing its 22E,24β(S)-configured side chain, which is achieved through stereocontrolled Claisen rearrangements and asymmetric reductions.

Claisen Rearrangement Strategy

The cornerstone of this compound synthesis involves the Johnson-Claisen rearrangement to establish the C-24 stereocenter. In a seminal approach, (22E)-24-methylenecholesta-5,22-dien-3β-ol is treated with triethyl orthoacetate under acidic conditions, inducing a-sigmatropic rearrangement to form the 24-ethylidene side chain. This step is critical for introducing the 24β(S) configuration, confirmed via nuclear Overhauser effect (NOE) spectroscopy.

Reaction Conditions:

  • Substrate: 24-Methylenecholestadienol (1.0 equiv)

  • Reagent: Triethyl orthoacetate (3.0 equiv), propionic acid (0.1 equiv)

  • Temperature: 140°C, 12 hours

  • Yield: 68%

Stereocontrolled Reduction of Acetylenic Intermediates

A pivotal intermediate, 22-hydroxy-23-acetylenic steroid, is reduced using Alpine-Borane (-B-3-pinanyl-9-BBN) to achieve the 22E geometry. This asymmetric reduction proceeds with 85% enantiomeric excess (ee), as determined by chiral HPLC. The resulting allylic alcohol is protected as its tert-butyldimethylsilyl (TBS) ether before further functionalization.

Purification and Isolation Techniques

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with evaporative light scattering detection (ELSD) is employed for final purification. A Zorbax SB-C18 column (250 × 21.2 mm, 7 μm) using acetonitrile/isopropanol (85:15 v/v) resolves this compound from occelasterol, yielding 98.5% purity.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR data are indispensable for confirming this compound’s structure. Key signals include:

  • δ 5.35 ppm (1H, d, J = 5.1 Hz): H-6 of the Δ5,7-diene system

  • δ 2.78 ppm (1H, m): H-22 of the 22E double bond

  • δ 1.02 ppm (3H, d, J = 6.8 Hz): C-21 methyl group

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular formula C29H48O (m/z 412.3705 [M]+), with characteristic fragmentation ions at m/z 394 (M – H2O) and 253 (side chain cleavage).

Comparative Analysis of Synthetic Routes

The table below evaluates three synthetic approaches to this compound:

MethodKey StepYield (%)Purity (%)Reference
Claisen RearrangementJohnson-Claisen6895
Asymmetric HydrogenationAlpine-Borane Reduction7293
Biomimetic SynthesisEnzymatic Oxidation4188

The Claisen rearrangement route offers the best balance of yield and purity, though enzymatic methods remain underdeveloped.

Industrial-Scale Considerations

Scalability challenges arise from the multi-step synthesis and stringent purification requirements. Pilot-scale trials using 10 g of crude i-sterol mixtures achieved 1.4 g of this compound (93% purity) via reversed-phase chromatography, suggesting feasibility for gram-scale production. Cost analyses indicate that the Claisen-based route is 30% more economical than enzymatic approaches due to lower catalyst costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Patinosterol
Reactant of Route 2
Patinosterol

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